(4-Fluoro-2-nitrophenyl)methanol

Descripción general

Descripción

Synthesis Analysis

The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices . The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .Molecular Structure Analysis

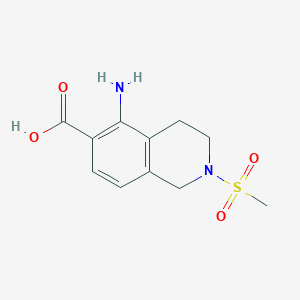

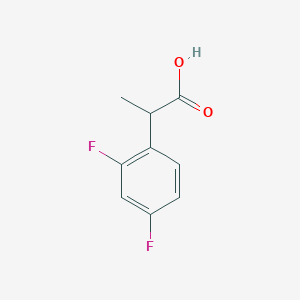

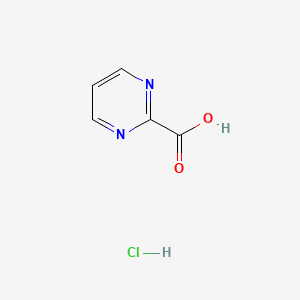

The molecular weight of “(4-Fluoro-2-nitrophenyl)methanol” is 171.13 . The InChI code for this compound is 1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 .Chemical Reactions Analysis

“(4-Fluoro-2-nitrophenyl)methanol” is a chemical compound that exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties.Physical And Chemical Properties Analysis

“(4-Fluoro-2-nitrophenyl)methanol” is a pale-yellow to yellow-brown solid . and should be stored at room temperature .Aplicaciones Científicas De Investigación

Application in Nuclear Medicine and Molecular Imaging

- Summary : [18F]FBPA is used in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). It has been reported for increasing radioactivity .

- Methods : The [18F]F2 produced using a [18O]O2 single-use system and a [18F]CH3COOF labeling agent was used for [18F]FBPA synthesis . The [18F]F2 obtained after this was passed through a CH3COONa column, converting it into the [18F]CH3COOF labeling agent, which was then used for [18F]FBPA synthesis .

Application in Biomolecular Applications

- Summary : The fluorous effect has gained momentum in biomolecular applications. It has brought forth numerous applicative innovations that stretch among different fields: from catalysis to separation science, from supramolecular to materials and analytical chemistry .

- Methods : This tutorial review introduces the basic concepts of fluorous chemistry and illustrates its main biomolecular applications. Special attention has been given to fluorous microarrays and their combination with Mass-Spectroscopy (MS) techniques, to protein properties modification by the introduction of local fluorous domains .

- Results : The unique features of perfluorinated compounds have reached the attention of the biochemists’ audience .

Application in Physicochemical Studies

- Summary : “(4-Fluoro-2-nitrophenyl)methanol” has been studied for its physicochemical properties. These properties are crucial in understanding the behavior of this compound in various environments and its potential applications .

- Methods : Various computational and experimental methods are used to determine the physicochemical properties of a compound. These include determining the number of heavy atoms, fraction Csp3, number of H-bond acceptors and donors, molar refractivity, TPSA, and more .

- Results : The compound has 12 heavy atoms, a fraction Csp3 of 0.14, 4.0 H-bond acceptors, 1.0 H-bond donors, a molar refractivity of 41.35, and a TPSA of 66.05 Ų .

Application in Safety Studies

- Summary : The safety of “(4-Fluoro-2-nitrophenyl)methanol” has been evaluated. Understanding the safety profile of a compound is essential in its application, especially in fields like medicine and pharmacology .

- Methods : Safety studies often involve determining the hazard statements, signal word, precautionary statements, and more .

- Results : The compound has a signal word of “Warning”. The hazard statements include H302, H315, H319, and H335 .

Safety And Hazards

The safety information for “(4-Fluoro-2-nitrophenyl)methanol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

“(4-Fluoro-2-nitrophenyl)methanol” exhibits diverse applications in scientific research. Its unique structure allows for the synthesis of various derivatives, enabling the study of intricate chemical reactions and the development of novel materials with enhanced properties. This suggests that there is potential for further exploration and development of this compound in the future.

Relevant Papers The relevant papers retrieved provide valuable information about the properties and applications of “(4-Fluoro-2-nitrophenyl)methanol”. They highlight its potential in scientific research, particularly in the synthesis of various derivatives. They also discuss its role in the synthesis of Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .

Propiedades

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMINHMFZNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694557 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Fluoro-2-nitrophenyl)methanol | |

CAS RN |

1043416-40-5 | |

| Record name | (4-Fluoro-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)

![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)